Methyl dibenzylphosphinate
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Overview
Description
Methyl dibenzylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two benzyl groups and one methyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dibenzylphosphinate can be synthesized through several methods. One common approach involves the reaction of dibenzylphosphinic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis and yields this compound as the primary product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl dibenzylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl dibenzylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a component in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: This compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which methyl dibenzylphosphinate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of phosphate groups and thereby influencing enzymatic activity. The compound can inhibit enzymes by binding to their active sites, preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
- Dibenzylphosphinic acid
- Methylphosphonic acid
- Dimethyl methylphosphonate
Uniqueness
Methyl dibenzylphosphinate is unique due to its specific combination of benzyl and methyl groups attached to the phosphorus atom. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various specialized applications .
Properties
CAS No. |
21713-63-3 |
---|---|
Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
[benzyl(methoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-17-18(16,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
ILKIVFZKEYTAFQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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